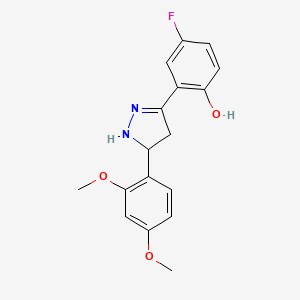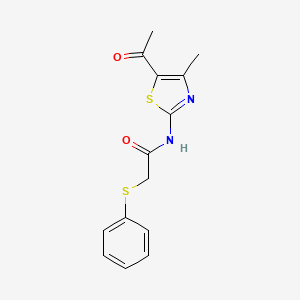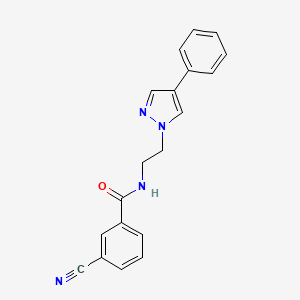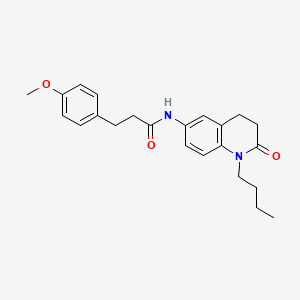
2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-fluorophenol, also known as DFP-10825, is a small molecule compound with potential applications in scientific research.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensor for Metal Ion Detection
- Study Overview : Research by Khan (2020) involved a derivative of the compound synthesized as a fluorescent chemosensor for detecting Fe3+ metal ions. The study highlighted the photophysical properties of the compound and its application in determining the critical micelle concentration of surfactants.
Tautomerism in NH-Pyrazoles
- Study Overview : A study by Cornago et al. (2009) examined the tautomerism of NH-pyrazoles, including derivatives of the compound . This research provided insights into the structural and molecular properties of these compounds, which could have implications in drug design and materials science.
Structural Characterization in Medicinal Chemistry
- Study Overview : In research conducted by Kariuki et al. (2021), isomeric forms of the compound were synthesized and characterized for their structural properties. This work contributes to the understanding of molecular conformations in medicinal chemistry.
Anti-inflammatory, Antioxidant, and Antimicrobial Agents
- Study Overview : A study by Bandgar et al. (2009) focused on synthesizing derivatives of the compound and evaluating their anti-inflammatory, antioxidant, and antimicrobial properties. The study also explored the structure-activity relationships of these compounds.
Cytotoxicity and Enzyme Inhibition
- Study Overview : Research by Kucukoglu et al. (2016) looked into polymethoxylated-pyrazoline derivatives of the compound for their cytotoxic activities on tumor and non-tumor cell lines and inhibitory effects on carbonic anhydrase enzymes.
Anticonvulsant Activity
- Study Overview : Ahsan et al. (2013) Ahsan et al., 2013 investigated analogues of the compound for anticonvulsant activity, with some showing significant activity in minimal clonic seizure models.
Phosphodiesterase Inhibitors and Tyrosinase Inhibiting Activity
- Study Overview : In a study by Rastija et al. (2019), fluorinated pyrazole derivatives were synthesized, their antibacterial properties were evaluated, and their interaction with phosphodiesterase was explored through molecular docking.
Crystallographic Studies
- Study Overview : Research by Chopra et al. (2007) and others focused on the crystallographic analysis of substituted pyrazolines, including the compound , providing insights into their molecular structures.
Propiedades
IUPAC Name |
2-[5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-fluorophenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-22-11-4-5-12(17(8-11)23-2)14-9-15(20-19-14)13-7-10(18)3-6-16(13)21/h3-8,14,19,21H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBKTVHUTTVOLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2CC(=NN2)C3=C(C=CC(=C3)F)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(oxolan-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2858375.png)

![[2-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-(4-formylphenoxy)acetate](/img/structure/B2858378.png)

![5-((3,4-Difluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858382.png)
![N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)quinoline-2-carboxamide](/img/structure/B2858385.png)



![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2858393.png)
![N-(3-chloro-4-methylphenyl)-2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2858394.png)
![{[5-(2-Methylpiperidin-1-yl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B2858395.png)
![3-(difluoromethyl)-N-methyl-N-(prop-2-yn-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2858397.png)
